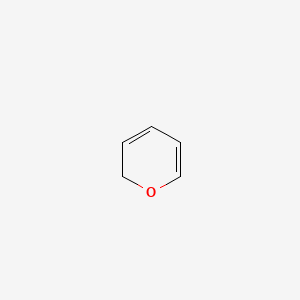
2H-pyran
Cat. No. B1202793
Key on ui cas rn:
31441-32-4
M. Wt: 82.1 g/mol
InChI Key: MGADZUXDNSDTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03947468
Procedure details


He reports in J. Chem. Soc., 1933, 1400, that to synthesize this compound, he first had to prepare the δ-lactone of 2'-hydroxy-2-biphenylenecarboxylic acid. His initial attempts to prepare this lactone by reaction of magnesium with o-bromophenyl-o-bromobenzoate or by diazotization of phenyl anthranilate failed. He was able to make it in 22 percent yield by reaction of phenol with anthranilic acid diazonium sulfate. The lactone was reacted with an excess of methyl magnesium iodide to give an almost quantitative yield of 2'-hydroxy-2-biphenylisopropanol, also known as o-(o-hydroxyphenyl)-α,α-dimethylbenzyl alcohol. This latter compound was dehydrated in about 90 percent yield to the desired pyran. He also made the 2-methyl homologue of the pyran by using p-cresol in place of phenol. M. Anchel and A. H. Blatt reported in J. Am. Chem. Soc., 63, 1948 (1941), that Cahn was mistaken when he reported that the 2,6,6-trimethyl-6H-dibenzo[b,d]-pyran, when heated with a mixture of hydrochloric and acetic acids, underwent opening of the pyran ring and loss of acetone to form 2-hydroxy-5-methylbiphenyl. The showed that instead the product was 1,9,9-trimethyl-4-fluorenol, the fluorenol isomer of the above trimethyldibenzopyran. They also showed that the fluorenol could be obtained directly from the 2'-hydroxy-5'-methyl-2-biphenylisopropanol by heating it with the mixture of hydrochloric and acetic acids in a sealed tube at 200°. The yield increased and then decreased with time being 35, 71, 68 and 51 percent after 8, 24, 31 and 48 hours, respectively. If the heating was stopped at the end of 30 minutes, an 80 percent yield of the pyran was obtained.
Name
o-(o-hydroxyphenyl)-α,α-dimethylbenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
2-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
2,6,6-trimethyl-6H-dibenzo[b,d]-pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
acetic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


Identifiers


|
REACTION_CXSMILES
|
OC1C=CC=CC=1C1C=CC=CC=1C(O)(C)C.O1C=CC=CC1.C1C(O)=CC=C(C)C=1.[CH3:32][C:33]1[CH:48]=[CH:47][C:36]2[O:37]C(C)(C)[C:39]3[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=3[C:35]=2[CH:34]=1>CC(C)=O>[OH:37][C:36]1[CH:47]=[CH:48][C:33]([CH3:32])=[CH:34][C:35]=1[C:40]1[CH:39]=[CH:44][CH:43]=[CH:42][CH:41]=1
|
Inputs


Step One
|
Name
|
o-(o-hydroxyphenyl)-α,α-dimethylbenzyl alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=CC=C1)C1=C(C(C)(C)O)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CC=CC=C1
|
Step Three
[Compound]
|
Name
|
2-methyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1O)C
|
Step Six
|
Name
|
2,6,6-trimethyl-6H-dibenzo[b,d]-pyran
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC2=C(OC(C3=C2C=CC=C3)(C)C)C=C1
|
Step Seven
[Compound]
|
Name
|
acetic acids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C=C1)C)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
